

4-Acetamido-2-methylNitrobenzene CAS number

51366-39-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Acetamido-2-methylNitrobenzene
Cat. No.:	B181105

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An In-depth Technical Guide to **4-Acetamido-2-methylNitrobenzene** (CAS: 51366-39-3)

Abstract

This technical guide provides a comprehensive scientific overview of **4-Acetamido-2-methylNitrobenzene** (CAS No. 51366-39-3), also known by synonyms such as N-(3-methyl-4-nitrophenyl)acetamide and 3-Methyl-4-nitroacetanilide.^{[1][2][3]} As a key intermediate in organic synthesis, this compound is of significant interest to researchers and professionals in pharmaceutical development and dye manufacturing. This document delineates its physicochemical properties, provides a detailed synthetic protocol with mechanistic insights, explores its diverse applications, and outlines essential safety and handling procedures. The guide is structured to deliver not just data, but a field-proven perspective on the strategic use and handling of this versatile chemical building block.

Introduction and Strategic Importance

4-Acetamido-2-methylNitrobenzene is a substituted nitroaromatic compound whose molecular architecture makes it a valuable precursor in multi-step synthetic pathways. The presence of three distinct functional groups on the benzene ring—an acetamido group, a methyl group, and a nitro group—provides multiple reaction sites for chemical modification. The acetamido group can be readily hydrolyzed to a primary amine, while the nitro group can be reduced to an amine, offering orthogonal pathways for derivatization. This structural versatility is leveraged in the synthesis of dyes, pigments, and complex pharmaceutical agents, including

analgesics and anti-inflammatory drugs.[\[1\]](#) Its utility primarily stems from its role as a stable, reliable intermediate that facilitates the controlled introduction of specific functionalities into larger, more complex molecules.[\[1\]](#)

Physicochemical Properties and Chemical Identifiers

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory or industrial setting. **4-Acetamido-2-methylNitrobenzene** is typically a yellow solid, and its properties are well-documented.[\[1\]](#)

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source(s)
CAS Number	51366-39-3	[4]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₃	[1]
Molecular Weight	194.19 g/mol	[1] [4]
IUPAC Name	N-(3-methyl-4-nitrophenyl)acetamide	[2]
Synonyms	3-Methyl-4-nitroacetanilide, 3-acetamido-6-nitrotoluene	[2] [3]
Appearance	Yellow solid	[1]
Melting Point	121 °C (lit.)	[5]
Boiling Point	391.9±30.0 °C (Predicted)	[5]
Density	1.289±0.06 g/cm ³ (Predicted)	[5]
SMILES	CC(=O)Nc1ccc(c(C)c1)=O	

| InChI Key | HTOMFNRBNSBPIU-UHFFFAOYSA-N |

Figure 1: Chemical Structure of **4-Acetamido-2-methylNitrobenzene**

Synthesis and Mechanistic Pathway

The synthesis of N-aryl acetamides is a cornerstone reaction in organic chemistry, typically achieved through the acetylation of the corresponding aniline. A plausible and efficient synthesis for **4-Aacetamido-2-methylNitrobenzene** involves the acetylation of 3-methyl-4-nitroaniline using acetic anhydride.

Causality of Experimental Choices:

- Starting Material: 3-methyl-4-nitroaniline is selected because the amino group is a potent activating group that readily undergoes acylation. The positions of the methyl and nitro groups are already set, avoiding complex nitration and separation of isomers that would arise from nitrating N-(3-methylphenyl)acetamide.
- Reagent: Acetic anhydride is an ideal acetylating agent. It is more reactive than acetic acid and safer to handle than acetyl chloride. The reaction is typically clean, and the acetic acid byproduct is easily removed.
- Solvent: Glacial acetic acid is often used as a solvent as it is compatible with the reagents and helps to maintain a homogeneous reaction mixture.^[6]

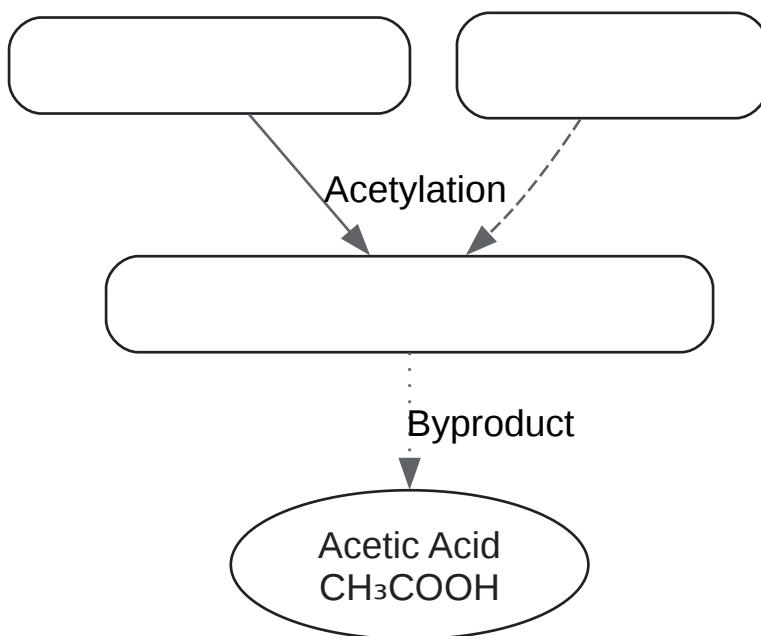


Figure 2: Synthesis of 4-Aacetamido-2-methylNitrobenzene

[Click to download full resolution via product page](#)**Figure 2: Synthesis of 4-Acetamido-2-methylNitrobenzene**

Detailed Experimental Protocol: Acetylation of 3-methyl-4-nitroaniline

This protocol describes a representative lab-scale synthesis.

Materials:

- 3-methyl-4-nitroaniline
- Acetic anhydride
- Glacial acetic acid
- Deionized water
- Ethanol (for recrystallization)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 10 mmol of 3-methyl-4-nitroaniline in 20 mL of glacial acetic acid.
- Reagent Addition: While stirring, slowly add 1.2 equivalents (12 mmol) of acetic anhydride to the solution. The addition may be slightly exothermic.
- Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
- Workup and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate

as a solid.

- **Filtration:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove residual acetic acid and other water-soluble impurities.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product as a yellow crystalline solid.
- **Drying:** Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Applications in Drug Development and Chemical Synthesis

4-Acetamido-2-methylNitrobenzene is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block.^[1] Its value lies in the ability to selectively transform its functional groups.

Key Synthetic Transformations:

- **Hydrolysis to Amine:** The acetamido group can be hydrolyzed under acidic or basic conditions to yield 2-methyl-4-nitroaniline.^[4] This transformation is valuable when the acetyl group is used as a protecting group for the amine.
- **Reduction of Nitro Group:** The nitro group is readily reduced to an amine using various reducing agents (e.g., H₂/Pd-C, Sn/HCl). This yields N-(4-amino-3-methylphenyl)acetamide, a diamine precursor essential for synthesizing heterocyclic compounds used in pharmaceuticals.
- **Intermediate for Dyes:** The compound serves as an intermediate in the synthesis of various dyes and pigments, where the aromatic nitro and amino functionalities are precursors to azo linkages that form the chromophore.^[1]

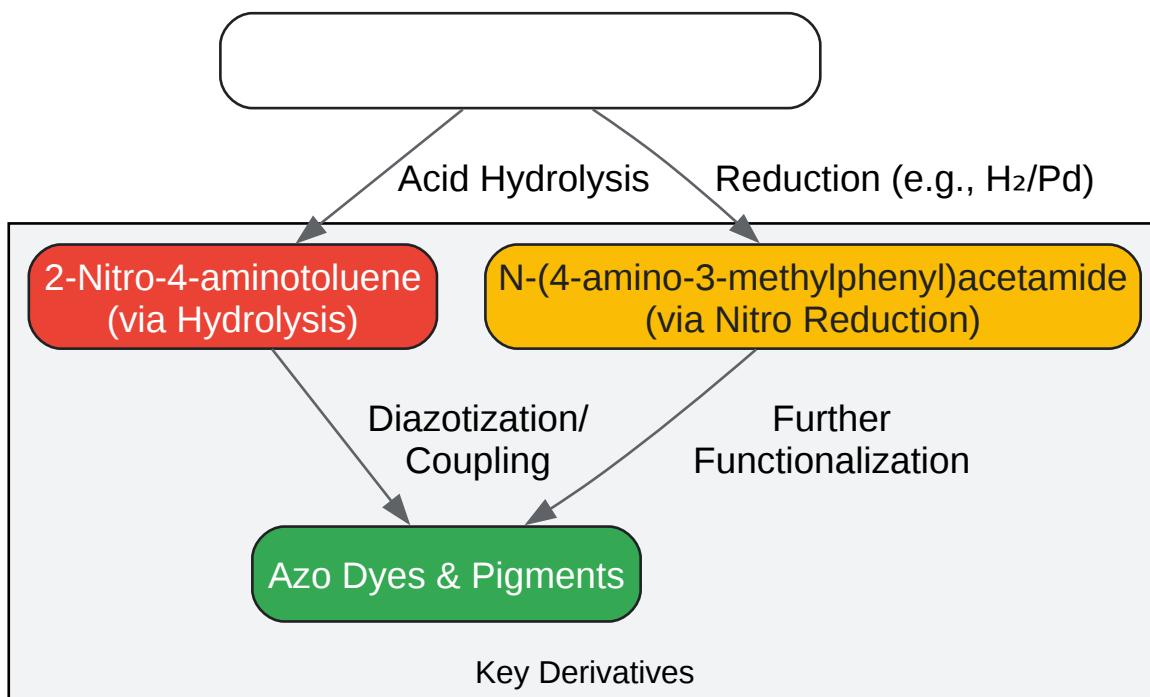


Figure 3: Synthetic Utility Workflow

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Figure 3: Synthetic Utility Workflow

Spectroscopic Analysis and Characterization

While specific, dedicated spectral databases for this compound are not readily available in all public domains, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles of organic spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations from its key functional groups.

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 3250	N-H Stretch	Secondary Amide
3100 - 3000	C-H Stretch	Aromatic
2980 - 2850	C-H Stretch	Aliphatic (Methyl)
1680 - 1650	C=O Stretch (Amide I)	Acetamido
1550 - 1500	N-O Asymmetric Stretch	Nitro
1550 - 1520	N-H Bend (Amide II)	Acetamido

| 1350 - 1300 | N-O Symmetric Stretch | Nitro |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts are based on the electronic effects of the substituents (nitro group: strongly electron-withdrawing; acetamido group: electron-donating via resonance, withdrawing via induction; methyl group: weakly electron-donating).

Table 3: Hypothetical ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.2	d	1H	Ar-H	Proton ortho to the electron-withdrawing NO ₂ group.
~ 7.8	dd	1H	Ar-H	Proton between the NO ₂ and CH ₃ groups.
~ 7.5	br s	1H	NH	Amide proton, broad signal, position can vary.
~ 7.4	d	1H	Ar-H	Proton ortho to the acetamido group.
~ 2.4	s	3H	Ar-CH ₃	Aromatic methyl group.

| ~ 2.2 | s | 3H | CO-CH₃ | Acetyl methyl group. |

Table 4: Hypothetical ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)	Carbon Assignment	Rationale
~ 168	C=O	Carbonyl carbon of the amide.
~ 145	Ar-C-NO ₂	Aromatic carbon attached to the nitro group, deshielded.
~ 138	Ar-C-NH	Aromatic carbon attached to the nitrogen, deshielded.
~ 135	Ar-C-CH ₃	Quaternary aromatic carbon.
~ 125 - 130	Ar-CH	Aromatic CH carbons, specific shifts depend on exact environment.
~ 25	CO-CH ₃	Acetyl methyl carbon.

| ~ 18 | Ar-CH₃ | Aromatic methyl carbon. |

Safety, Handling, and Storage

Proper handling of **4-Acetamido-2-methylNitrobenzene** is crucial for laboratory safety. The information is consistent with that for many nitroaromatic compounds.

Table 5: Safety and Handling Summary

Aspect	Recommendation	Rationale
Personal Protective Equipment (PPE)	Safety glasses/goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use N95 respirator if dust is generated.	To prevent eye, skin, and respiratory tract exposure. [4]
Handling	Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.	Nitro compounds can be toxic if inhaled or absorbed through the skin.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]	Prevents degradation from moisture and air, and ensures containment.
Incompatibilities	Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.	To avoid vigorous or uncontrolled reactions.

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To prevent environmental contamination. |

Conclusion

4-Acetamido-2-methylNitrobenzene (CAS 51366-39-3) is a strategically important chemical intermediate with well-defined properties and established utility. Its value to researchers and drug development professionals lies in its versatile structure, which allows for selective chemical modifications at multiple sites. By understanding its synthesis, reactivity, and safety profile as detailed in this guide, scientists can effectively and safely leverage this compound to construct complex molecules for a wide range of applications, from novel pharmaceuticals to advanced materials.

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- To cite this document: BenchChem. [4-Acetamido-2-methylNitrobenzene CAS number 51366-39-3]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181105#4-acetamido-2-methylNitrobenzene-cas-number-51366-39-3>

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